REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:28])([CH3:27])[CH2:11][O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([O:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[CH:15]=2)=[CH:6][CH:5]=1.Cl[CH2:30][O:31][CH2:32][CH3:33].O>O1CCCC1>[CH2:32]([O:31][CH2:30][O:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([CH3:28])([CH3:27])[CH2:11][O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([O:20][C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:15]=2)=[CH:8][CH:9]=1)[CH3:33] |f:0.1|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was further refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
And the resulting mixture was further refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
EXTRACTION
|
Details
|
The benzene extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give the oily residue which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on 150 g silica gel (20:1 mixed solvent of benzene and ether was used as eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCOC1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |